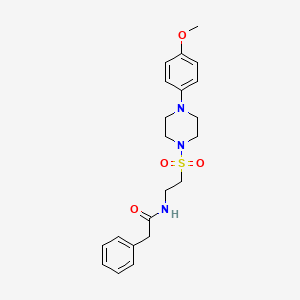

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects the cholinergic transmission, which is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for these receptors .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can lead to the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Analyse Biochimique

Biochemical Properties

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction could potentially influence various biochemical reactions within the body.

Cellular Effects

Its inhibitory effects on AChE suggest that it could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its interaction with AChE suggests that it may bind to this enzyme, inhibiting its activity and thereby increasing levels of acetylcholine, a key neurotransmitter .

Activité Biologique

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a complex compound belonging to the class of piperazine derivatives. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on comprehensive research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H32N4O4S with a molecular weight of approximately 454.0 g/mol. It features a piperazine ring, a sulfonamide group, and a phenylacetamide moiety, contributing to its diverse biological activities.

This compound primarily functions as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic activity may offer therapeutic benefits.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Studies have indicated its potential in protecting neuronal cells from apoptosis and oxidative stress.

- Antimicrobial Activity : Preliminary tests suggest that it may exhibit antibacterial properties against various strains, including Gram-positive bacteria.

- Antitumor Potential : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Neuroprotective Studies

A study investigating the neuroprotective effects of this compound demonstrated significant reductions in cell death in neuronal cultures exposed to neurotoxic agents. The compound effectively decreased markers of oxidative stress and apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Antimicrobial Activity

In vitro assays revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM, indicating a bactericidal effect that warrants further exploration for potential use in treating bacterial infections .

Antitumor Activity

Research has also explored the compound's antitumor properties. In cell line studies, it inhibited the growth of various cancer cells, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-28-20-9-7-19(8-10-20)23-12-14-24(15-13-23)29(26,27)16-11-22-21(25)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQCXRJBJPMCLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.